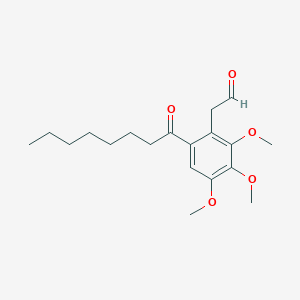
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is a complex organic compound with the molecular formula C19H28O5 It is characterized by the presence of a benzene ring substituted with three methoxy groups and an octanoyl group, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- can be achieved through a multi-step process. One common method involves the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol provides a range of derivatives with site selectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antidiabetic properties.
Mechanism of Action
The mechanism of action of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance AMPK phosphorylation through blocking the interaction between nuclear orphan receptor 77 (Nur77) and LKB1 . This activation of AMPK signaling is crucial for its antidiabetic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: A simpler analog with a similar aldehyde functional group.
2,3,4-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core structure.
Octanoylbenzene: Contains the octanoyl group but lacks the methoxy and aldehyde groups.
Uniqueness
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate AMPK signaling sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H28O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |
InChI |
InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |
InChI Key |
GCAWUKXTVFCARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















